

# Spectroscopic Interpretation of Neochlorogenic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                  |           |
|----------------------|----------------------------------|-----------|
| Compound Name:       | Neochlorogenic acid methyl ester |           |
| Cat. No.:            | B15566799                        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **neochlorogenic acid methyl ester**, a significant natural product with potential applications in drug development. This document outlines the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, and includes detailed experimental protocols for its isolation and analysis.

#### **Molecular Structure**

**Neochlorogenic acid methyl ester**, also known as methyl 3-O-caffeoylquinate, is the methyl ester of neochlorogenic acid. Its structure consists of a quinic acid core esterified with caffeic acid at the C-3 position and a methyl ester at the C-1 carboxylic acid position.

## **Spectroscopic Data**

The structural elucidation of **neochlorogenic acid methyl ester** is achieved through a combination of spectroscopic techniques. The following sections present a summary and interpretation of the key data.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **neochlorogenic acid methyl ester** are summarized



below. The data is referenced from a study on caffeoylquinic acid derivatives isolated from Lonicera japonica Thunb. flower buds.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Neochlorogenic Acid Methyl Ester** (400 MHz, DMSO-d<sub>6</sub>)

| Position           | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant<br>(J, Hz) |
|--------------------|-------------------------|--------------|------------------------------|
| Quinic Acid Moiety |                         |              |                              |
| 2                  | 1.89                    | m            |                              |
| 2'                 | 1.95                    | m            |                              |
| 3                  | 5.10                    | m            |                              |
| 4                  | 3.50                    | m            |                              |
| 5                  | 3.95                    | m            |                              |
| 6                  | 1.75                    | m            |                              |
| 6'                 | 2.10                    | m            |                              |
| OCH <sub>3</sub>   | 3.65                    | S            |                              |
| Caffeoyl Moiety    |                         |              |                              |
| 2'                 | 7.04                    | d            | 2.0                          |
| 5'                 | 6.76                    | d            | 8.2                          |
| 6'                 | 6.98                    | dd           | 8.2, 2.0                     |
| 7' (H-α)           | 6.25                    | d            | 15.9                         |
| 8' (H-β)           | 7.45                    | d            | 15.9                         |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Neochlorogenic Acid Methyl Ester** (100 MHz, DMSO-d<sub>6</sub>)



| Position           | Chemical Shift (δ, ppm) |
|--------------------|-------------------------|
| Quinic Acid Moiety |                         |
| 1                  | 175.2                   |
| 2                  | 37.0                    |
| 3                  | 70.5                    |
| 4                  | 72.1                    |
| 5                  | 70.0                    |
| 6                  | 35.0                    |
| OCH <sub>3</sub>   | 52.3                    |
| Caffeoyl Moiety    |                         |
| 1'                 | 125.5                   |
| 2'                 | 114.8                   |
| 3'                 | 145.6                   |
| 4'                 | 148.5                   |
| 5'                 | 115.8                   |
| 6'                 | 121.4                   |
| 7' (C-α)           | 115.2                   |
| 8' (C-β)           | 145.0                   |
| 9' (C=O)           | 165.8                   |

# **Mass Spectrometry (MS)**

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of caffeoylquinic acid derivatives. In negative ion mode, **neochlorogenic acid methyl ester** is expected to show a deprotonated molecule [M-H]<sup>-</sup>. Studies on methyl chlorogenate isomers have identified the [M-H]<sup>-</sup> ion at an m/z of 367[1]. High-resolution mass



spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C<sub>17</sub>H<sub>20</sub>O<sub>9</sub>.

Table 3: Mass Spectrometry Data for Neochlorogenic Acid Methyl Ester

| lon                 | m/z (Expected) |
|---------------------|----------------|
| [M-H] <sup>-</sup>  | 367.1034       |
| [M+H] <sup>+</sup>  | 369.1180       |
| [M+Na] <sup>+</sup> | 391.0999       |

## Infrared (IR) Spectroscopy

The IR spectrum of **neochlorogenic acid methyl ester** will exhibit characteristic absorption bands for its functional groups. While a specific spectrum for this compound is not readily available in public databases, the expected absorptions can be predicted based on its structure.

Table 4: Predicted Infrared (IR) Absorption Bands for Neochlorogenic Acid Methyl Ester



| Functional Group                             | Wavenumber (cm⁻¹) | Description                                                                                     |
|----------------------------------------------|-------------------|-------------------------------------------------------------------------------------------------|
| O-H (hydroxyls)                              | 3500-3200 (broad) | Stretching vibrations of the multiple hydroxyl groups on the quinic acid and caffeoyl moieties. |
| C-H (aromatic)                               | 3100-3000         | Stretching vibrations of the C-H bonds on the aromatic ring.                                    |
| C-H (aliphatic)                              | 3000-2850         | Stretching vibrations of the C-H bonds in the quinic acid methyl ester moiety.                  |
| C=O (ester)                                  | 1750-1735         | Stretching vibration of the methyl ester carbonyl group.                                        |
| C=O ( $\alpha$ , $\beta$ -unsaturated ester) | 1730-1715         | Stretching vibration of the caffeoyl ester carbonyl group.                                      |
| C=C (aromatic)                               | 1600, 1515        | Stretching vibrations of the carbon-carbon double bonds in the aromatic ring.                   |
| C=C (alkene)                                 | 1630              | Stretching vibration of the carbon-carbon double bond in the caffeoyl moiety.                   |
| C-O (ester/alcohol)                          | 1300-1000         | Stretching vibrations of the C-O bonds.                                                         |

# **Experimental Protocols**

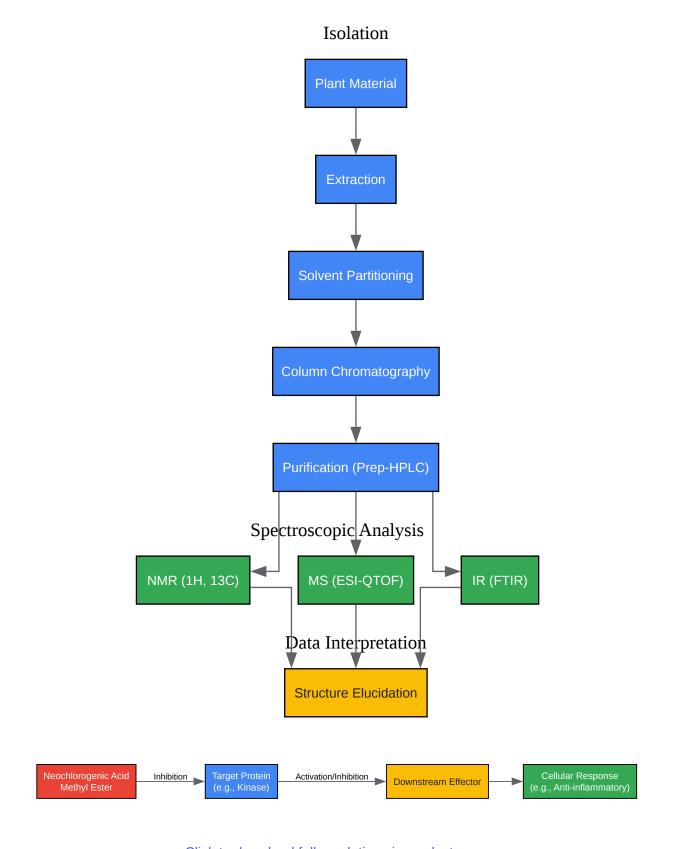
The following protocols are representative of the methods used for the isolation and spectroscopic analysis of **neochlorogenic acid methyl ester** from plant sources[2].

# **Isolation of Neochlorogenic Acid Methyl Ester**

• Extraction: Air-dried and powdered plant material (e.g., flower buds of Lonicera japonica) is extracted with 80% aqueous methanol at room temperature. The extraction is typically repeated three times to ensure exhaustive extraction.



- Solvent Partitioning: The combined methanolic extracts are concentrated under reduced
  pressure to yield a crude extract. This extract is then suspended in water and partitioned
  successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction,
  which is rich in phenolic compounds, is collected.
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography
  on a silica gel column. The column is eluted with a gradient of chloroform and methanol.
   Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing neochlorogenic acid methyl ester are combined and further purified by repeated column chromatography on Sephadex LH-20, eluting with methanol, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.


## **Spectroscopic Analysis**

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The purified compound is dissolved in a deuterated solvent, typically DMSO-d<sub>6</sub> or methanol-d<sub>4</sub>. Chemical shifts are referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
  is performed on a Q-TOF or similar high-resolution mass spectrometer. The sample is
  dissolved in methanol and infused into the ESI source in either positive or negative ion
  mode.
- Infrared Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

# **Workflow and Signaling Pathway Diagrams**

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway where such a compound might be investigated.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Neochlorogenic acid methyl ester | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- To cite this document: BenchChem. [Spectroscopic Interpretation of Neochlorogenic Acid Methyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566799#spectroscopic-data-interpretation-of-neochlorogenic-acid-methyl-ester]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





